molecular formula C11H9BrClN B8695431 6-Bromo-2-chloro-4,8-dimethylquinoline CAS No. 89446-46-8

6-Bromo-2-chloro-4,8-dimethylquinoline

Cat. No.: B8695431
CAS No.: 89446-46-8
M. Wt: 270.55 g/mol
InChI Key: TUIZVCPHHDYUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-4,8-dimethylquinoline (CAS 89446-46-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₉BrClN and a molar mass of 270.55 g/mol. Its structure features a quinoline backbone substituted with bromine at position 6, chlorine at position 2, and methyl groups at positions 4 and 8.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-4,8-dimethylquinoline, and how can purity be validated?

  • Methodology : Use palladium-catalyzed cross-coupling or halogenation of pre-functionalized quinoline scaffolds. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection. Validate structural integrity via 1H^1H/13C^{13}C NMR (referencing coupling constants and splitting patterns) and high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Br79 ^{79}/Br81^{81}) .
  • Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize byproducts like dehalogenated intermediates.

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodology : Cross-reference experimental 1H^1H NMR shifts with computational predictions (DFT-based chemical shift calculations). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare with analogous compounds (e.g., 6-bromo-4-chloroquinoline derivatives) to identify substituent effects on chemical shifts .

Q. What are the best practices for characterizing halogenated quinolines using mass spectrometry?

  • Methodology : Use electrospray ionization (ESI-MS) in positive-ion mode to detect [M+H]+^+ ions. For brominated derivatives, verify isotopic ratios (e.g., 1:1 for Br79 ^{79}/Br81^{81}) and compare with theoretical values. Employ tandem MS (MS/MS) to confirm fragmentation pathways and rule out isobaric interferences .

Advanced Research Questions

Q. How can density-functional theory (DFT) improve the prediction of electronic properties for this compound?

  • Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron correlation and frontier molecular orbitals. Validate against experimental UV-Vis spectra and redox potentials. Use the Colle-Salvetti correlation-energy formula to refine thermochemical accuracy for reaction intermediates .
  • Data Contradiction Tip : If computational results deviate from experimental data (e.g., bond lengths or excitation energies), re-evaluate basis-set selection or solvent effects using polarizable continuum models (PCM).

Q. What crystallographic strategies resolve structural ambiguities in halogenated quinoline derivatives?

  • Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Address disorder in methyl or halogen substituents using constraints (ISOR, DELU) and validate thermal parameters (ADPs). For weak diffraction data, utilize twin refinement (TWIN/BASF) in SHELX .
  • Example : In a related compound (7-bromo-2-chloro-3-phenylquinoline), positional disorder in the bromine atom was resolved by partitioning occupancy ratios .

Q. How can researchers reconcile contradictory bioactivity data for this compound in different assay systems?

  • Methodology : Conduct systematic SAR studies by varying substituents (e.g., replacing Br with Cl or modifying methyl groups). Use multivariate analysis to isolate variables (e.g., lipophilicity vs. steric effects). Cross-validate results across cell lines or enzymatic assays to identify context-dependent mechanisms .

Q. Data Contradiction & Validation Frameworks

Q. What iterative approaches address inconsistencies in synthetic yield or reactivity data?

  • Methodology : Apply design of experiments (DoE) to test variable interactions (e.g., temperature, catalyst). Use control reactions to isolate competing pathways (e.g., radical vs. ionic mechanisms). For reproducibility issues, standardize reagent sources (e.g., anhydrous solvents, catalyst batches) .

Q. How should longitudinal studies be designed to assess stability or degradation pathways?

  • Methodology : Perform accelerated stability testing under varied conditions (pH, light, humidity). Monitor degradation via LC-MS and correlate with DFT-predicted bond dissociation energies. For conflicting stability reports, employ Arrhenius modeling to extrapolate shelf-life .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 6-bromo-2-chloro-4,8-dimethylquinoline and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Structural Features Applications
This compound 89446-46-8 C₁₁H₉BrClN 270.55 Br (6), Cl (2), Me (4,8) Aromatic quinoline Pharmaceutical intermediate (inferred)
2-Chloro-4,8-dimethylquinoline 3913-17-5 C₁₁H₁₀ClN 191.66 Cl (2), Me (4,8) Aromatic quinoline Not specified
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 1187830-63-2 C₁₁H₁₅BrClN 276.61 Br (6), Me (4,4), saturated ring Partially saturated quinoline Medical intermediate
4-Hydroxy-2,8-dimethylquinoline N/A C₁₁H₁₁NO 173.21 OH (4), Me (2,8) Aromatic quinoline with hydroxyl Synthesis intermediate

Key Observations:

Halogenation Effects: The bromine atom in the target compound increases its molar mass by ~79 g/mol compared to 2-chloro-4,8-dimethylquinoline (CAS 3913-17-5). Bromine’s electron-withdrawing nature enhances electrophilic substitution reactivity at the quinoline ring, unlike the simpler chloro-methyl analog .

Saturation vs. Aromaticity: The tetrahydroquinoline derivative (CAS 1187830-63-2) features a saturated six-membered ring, reducing aromaticity and increasing flexibility. This structural difference may alter binding affinity in biological systems compared to the fully aromatic target compound .

Functional Group Diversity: The hydroxyl group in 4-hydroxy-2,8-dimethylquinoline () introduces hydrogen-bonding capability, which is absent in the halogenated target compound. This impacts solubility and interaction with biological targets .

Properties

CAS No.

89446-46-8

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

6-bromo-2-chloro-4,8-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-4-10(13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3

InChI Key

TUIZVCPHHDYUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

This quinolone (410 mg, 1.6 mmol) in POCl3 (5 mL) was refluxed for 2 h, then poured onto ice. The solution was neutralized to pH 7 by addition of NH4OH, and the resulting solid collected by filtration. Washing with water and drying in vacuo gave 6-bromo-2-chloro-4,8-dimethyl-quinoline (407 mg, 93%).
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.